2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid typically involves multiple steps, starting with the formation of the benzocbenzothiepin core. This can be achieved through electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with various substituents . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the acetate group via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The benzocbenzothiepin moiety may interact with certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzocbenzothiepin derivatives and piperazine-containing molecules. Examples include:
- Benzocbenzothiepin derivatives : Compounds with similar core structures but different substituents.
- Piperazine derivatives : Molecules containing the piperazine ring with various functional groups .
Uniqueness
What sets 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid apart is its unique combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
93665-38-4 |
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Molecular Formula |
C33H38N2O10S |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C25H30N2O2S.2C4H4O4/c1-20(28)29-18-17-27-15-13-26(14-16-27)12-6-10-23-22-8-3-2-7-21(22)19-30-25-11-5-4-9-24(23)25;2*5-3(6)1-2-4(7)8/h2-5,7-11H,6,12-19H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b23-10-;2*2-1- |
InChI Key |
XQFNKUIFCMPXTJ-WWGRZUNQSA-N |
Isomeric SMILES |
CC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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